N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the triazole ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the acetamide group, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the triazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles such as amines or thiols
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Substituted Derivatives: From substitution reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(2-CHLOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPIONAMIDE
Uniqueness
N-(2-FLUOROPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4OS/c1-9(2)13-17-18-14(19(13)3)21-8-12(20)16-11-7-5-4-6-10(11)15/h4-7,9H,8H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUJJKMQBMOKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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